molecular formula C11H10N4O3 B7753119 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid

3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid

Cat. No.: B7753119
M. Wt: 246.22 g/mol
InChI Key: PYYFLRSJKWQKGQ-UHFFFAOYSA-N
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Description

3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid is an organic compound that features a triazine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid typically involves the reaction of 6-methyl-5-oxo-1,2,4-triazine with 3-aminobenzoic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide or ethanol, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The benzoic acid moiety enhances the compound’s ability to interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid
  • 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenylacetic acid
  • 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]salicylic acid

Uniqueness

3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazine and benzoic acid moieties allows for versatile interactions in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-6-9(16)13-11(15-14-6)12-8-4-2-3-7(5-8)10(17)18/h2-5H,1H3,(H,17,18)(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYFLRSJKWQKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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